5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Overview
Description
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a fluorinated aromatic compound with the molecular formula C12H6ClF3O3 and a molecular weight of 290.62 g/mol . This compound is known for its unique chemical structure, which includes a furan ring substituted with a chlorotrifluoromethylphenyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the product .
Chemical Reactions Analysis
Types of Reactions
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenyl)-2-furoic acid
- 5-(4-Nitrophenyl)-2-furoic acid
- 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid
- 5-Phenyl-2-furoic acid
- 5-(2,5-Dichlorophenyl)-2-furoic acid
Uniqueness
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-8-2-1-6(12(14,15)16)5-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIFVNBQAZVYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350259 | |
Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-88-2 | |
Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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